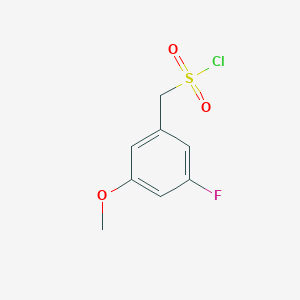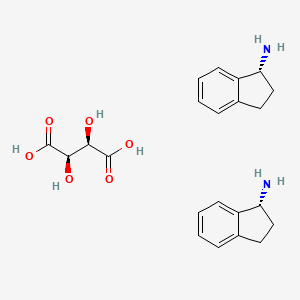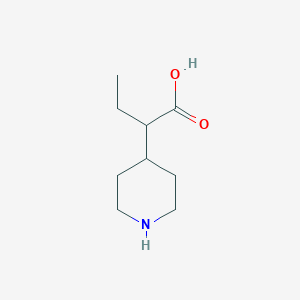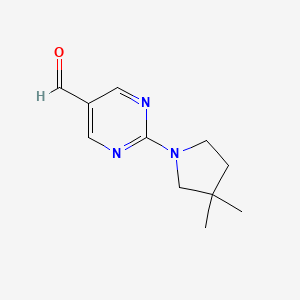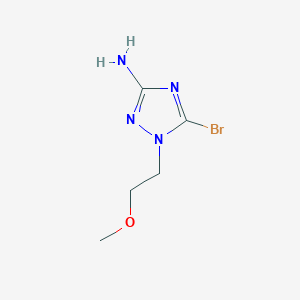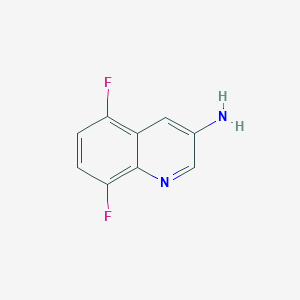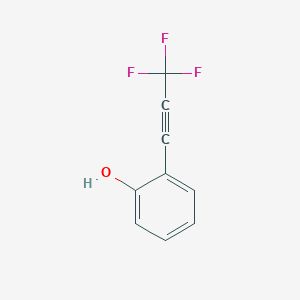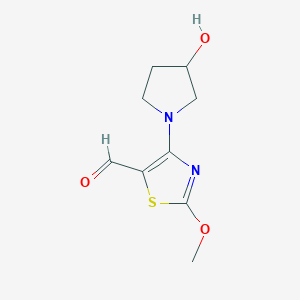
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a hydroxypyrrolidine, methoxy, thiazole, and carbaldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxy group and the hydroxypyrrolidine moiety. The final step involves the formation of the carbaldehyde group.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxypyrrolidine Moiety Addition: The hydroxypyrrolidine group can be added via nucleophilic substitution reactions, where a hydroxypyrrolidine derivative reacts with the thiazole intermediate.
Carbaldehyde Formation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypyrrolidine group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups, such as halides or amines, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, primary amines, and halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Azides, amines, halides.
科学研究应用
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole have similar thiazole rings but different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and thiazole rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
属性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
4-(3-hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9-10-8(7(5-12)15-9)11-3-2-6(13)4-11/h5-6,13H,2-4H2,1H3 |
InChI 键 |
IYKZIAJCMAONTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(S1)C=O)N2CCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



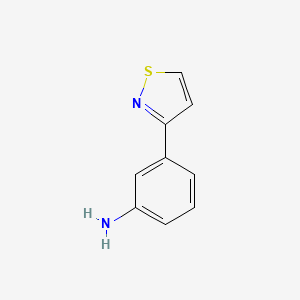

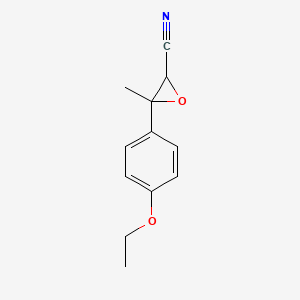
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
